molecular formula C26H34N4O4 B3223715 1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate CAS No. 122357-34-0

1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate

Cat. No.: B3223715
CAS No.: 122357-34-0
M. Wt: 466.6
InChI Key: HVUDRUUOMXDHMA-UHFFFAOYSA-N
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Description

1-Benzyl-1,6-diazaspiro[33]heptane hemioxalate is a chemical compound with the molecular formula C₂₆H₃₄N₄O₄ It is known for its unique spirocyclic structure, which consists of a benzyl group attached to a diazaspiroheptane core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate typically involves the reaction of benzylamine with a suitable spirocyclic precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl chloride in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of benzyl alcohol or benzaldehyde.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

  • 2-Diphenylmethyl-2-azaspiro[3.3]heptan-5-one
  • 3-Benzyl-1,3-diazaspiro[4.5]decane-2,4-dione
  • 2-Oxa-6-azaspiro[3.3]heptane

Comparison: 1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate is unique due to its specific spirocyclic structure and the presence of a benzyl group. This structural feature distinguishes it from other similar compounds, providing it with unique binding properties and reactivity. The presence of the benzyl group also enhances its potential as a versatile building block in synthetic chemistry.

Properties

IUPAC Name

1-benzyl-1,6-diazaspiro[3.3]heptane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C12H16N2.C2H2O4/c2*1-2-4-11(5-3-1)8-14-7-6-12(14)9-13-10-12;3-1(4)2(5)6/h2*1-5,13H,6-10H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUDRUUOMXDHMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C12CNC2)CC3=CC=CC=C3.C1CN(C12CNC2)CC3=CC=CC=C3.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate
Reactant of Route 2
1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate
Reactant of Route 3
1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate
Reactant of Route 4
1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate
Reactant of Route 5
1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate
Reactant of Route 6
1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate

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